Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Overview
Description
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound belonging to the class of tetrahydropyridines, which are derivatives of pyridine with a saturated ring structure. This compound features an acetyl group at the 5-position and a carboxylate ester group at the 1-position, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of this compound from its corresponding amino acid derivatives.
Industrial Production Methods: Large-scale production often involves catalytic hydrogenation of pyridine derivatives under high pressure and temperature conditions, followed by acetylation and esterification reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are often used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Pyridine derivatives, such as pyridine N-oxide.
Reduction Products: Amines, such as 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate amine.
Substitution Products: Various substituted pyridines and esters.
Mechanism of Action
Target of Action:
EATC belongs to the tetrahydropyridine (THP) family, which includes various isomers like 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . These compounds have sparked interest due to their diverse biological activities.
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence EATC’s action. Stability studies under varying conditions are essential for optimizing its therapeutic use.
Scientific Research Applications
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Ethyl 4-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Ethyl 2-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Properties
IUPAC Name |
ethyl 5-acetyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-14-10(13)11-6-4-5-9(7-11)8(2)12/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYHISLXQXNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-23-4 | |
Record name | ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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